2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-9-10(16)12-5-6-14-7-8-15-11(14)3-4-13-15/h3-4,7-8H,2,5-6,9H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPRGAZFXNZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the formation of the pyrazolo[1,5-a]imidazole core followed by the introduction of the ethoxy and acetamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazolo[1,5-a]imidazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]imidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Acetamide Linkages
Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31 in ) share a similar acetamide bridge but differ in their heterocyclic systems. For instance:
- Compound 30 : Incorporates a 1,2,4-triazole substituent on the benzimidazole ring, synthesized via EDCI/HOBt-mediated coupling. Its $^{1}\text{H NMR}$ data (δ 8.2–7.1 ppm) suggests aromatic proton environments distinct from pyrazoloimidazole derivatives .
- Compound 32 : Features a chloro and methyl substituent on the benzimidazole ring, highlighting how halogenation modulates lipophilicity and bioactivity .
Thiazole-Triazole-Acetamide Derivatives
describes compounds 9a–9e, which combine benzodiazolylphenoxymethyl triazole and thiazole moieties with acetamide linkages. For example:
- Compound 9c : Contains a 4-bromophenyl-substituted thiazole, exhibiting a melting point of 198–200°C and distinct docking poses (purple in docking studies), suggesting stronger hydrophobic interactions with target proteins compared to fluoro- or methoxy-substituted analogs .
- Compound 9e : Features a 4-methoxyphenyl group, which may enhance solubility but reduce membrane permeability due to increased polarity .
Benzimidazole-Isoindoline Dione Hybrids
details 2-(2-(substituted thio)-1H-benzo[d]imidazol-1-yl)-N-(1,3-dioxoisoindolin-2-yl)acetamides (e.g., 8a–c ). These compounds, synthesized using phthalic anhydride, exhibit cyclooxygenase (COX) inhibitory activity. For example:
- Compound 8a : With a methylthio group, shows moderate COX-2 selectivity (IC$_{50}$ = 1.2 µM), attributed to the sulfur atom’s electron-withdrawing effects .
Structural Insight : The target compound lacks an isoindoline dione moiety, which may reduce off-target effects but limit COX affinity compared to 8a–c .
Sulfonamide vs. Acetamide Derivatives
lists BJ14741 (4-methoxy-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzenesulfonamide), a structural analog replacing acetamide with sulfonamide. Key differences include:
| Property | Target Compound | BJ14741 |
|---|---|---|
| Molecular Weight | ~334 g/mol (estimated) | 334.39 g/mol |
| Functional Group | Acetamide | Sulfonamide |
| Solubility | Moderate (ethoxy group) | Lower (sulfonamide hydrophobicity) |
| Bioactivity | Potential antimicrobial | Unreported |
The acetamide group in the target compound may improve hydrogen-bonding capacity compared to sulfonamides, enhancing target engagement .
Pyrazole-Carboxaldehyde Hydrazones
discusses N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones, which share a pyrazole core but lack the imidazole fusion. Compound 5k exhibits superior antifungal activity (72% inhibition against Fusarium graminearum at 50 µg/mL), likely due to the quinazolinyl substituent .
Comparison: The fused pyrazoloimidazole in the target compound may offer greater metabolic stability than non-fused pyrazole derivatives .
Biological Activity
2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, with the CAS number 1788532-56-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 236.27 g/mol
- SMILES Notation : CCOCC(=O)NCCn1ccn2c1ccn2
Biological Activities
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazoles are known for a wide range of pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibition activities.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
- Antimicrobial Activity :
- Anticancer Potential :
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : Research indicates that this compound may inhibit CK2 activity by binding to its ATP-binding site, thereby disrupting signaling pathways critical for cancer cell survival and proliferation .
- Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Anti-inflammatory | Various pyrazoles | Up to 85% inhibition of TNF-α at 10 µM |
| Antimicrobial | Selected derivatives | Effective against E. coli and S. aureus |
| Anticancer | CK2 inhibitors | Potent inhibition with IC50 values in low micromolar range |
Research Highlights
- A study focused on optimizing pyrazolo[1,5-a]pyrimidines revealed that small modifications can significantly enhance selectivity against CK2 while maintaining low cytotoxicity across various cancer cell lines .
- Another investigation into the synthesis of novel pyrazole derivatives reported promising anti-tubercular activity against the MTB strain H37Rv .
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 2-ethoxy-N-(2-pyrazoloimidazolylethyl)acetamide | 0.45 | 1.2 |
| 2-methoxy-N-(2-pyrazoloimidazolylethyl)acetamide | 1.8 | 2.5 |
| 2-chloro-N-(2-pyrazoloimidazolylethyl)acetamide | 0.32 | 0.8 |
Data from enzymatic assays suggest chloro-substituted analogs exhibit higher potency but poorer solubility.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazoloimidazole core (e.g., δ 7.2–8.0 ppm for aromatic protons) and ethoxy group integration (δ 1.2–1.4 ppm for CH₃) .
- IR Spectroscopy : Detect amide C=O stretches (~1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 347.15) .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., apoptosis vs. anti-inflammatory effects)?
Answer:
Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). For example:
- Apoptosis induction : Observed in HeLa cells at 10 µM via caspase-3 activation .
- Anti-inflammatory activity : Reported in RAW 264.7 macrophages at 5 µM via COX-2 inhibition .
To reconcile data, perform dose-response studies across multiple models and validate mechanisms using knockout cell lines or selective inhibitors .
Basic: What strategies improve compound purity during synthesis?
Answer:
- Crystallization : Use ethyl acetate/hexane mixtures to remove unreacted starting materials .
- Chromatography : Silica gel columns with eluents like dichloromethane:methanol (95:5) resolve polar byproducts .
Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What computational approaches predict target interactions for this compound?
Answer:
- Molecular docking : Simulate binding to kinases (e.g., CDK2) using AutoDock Vina. The pyrazoloimidazole core occupies the ATP-binding pocket, while the acetamide side chain forms hydrogen bonds with Lys33 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Basic: How can solubility be improved without compromising bioactivity?
Answer:
- PEGylation : Attach polyethylene glycol (PEG) to the ethoxy group.
- Prodrug design : Convert the acetamide to a phosphate ester for enhanced aqueous solubility .
Advanced: Which functionalization sites enable selective derivatization?
Answer:
- Pyrazoloimidazole N1 : Reacts with electrophiles (e.g., alkyl halides) under basic conditions.
- Acetamide carbonyl : Participates in nucleophilic acyl substitution with amines or hydrazines .
Q. Table 2: Reactivity of Functional Groups
| Site | Reaction | Yield (%) |
|---|---|---|
| N1 (pyrazoloimidazole) | Alkylation with benzyl bromide | 72 |
| Acetamide carbonyl | Condensation with hydrazine | 85 |
Basic: What factors influence reaction yield in the final coupling step?
Answer:
- Temperature : Yields drop below 35°C due to incomplete activation .
- Solvent : DMF outperforms THF by stabilizing intermediates via polar interactions .
Advanced: How do metabolic stability studies inform preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
